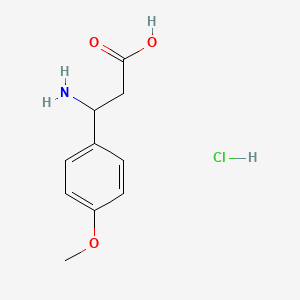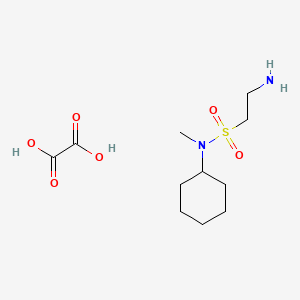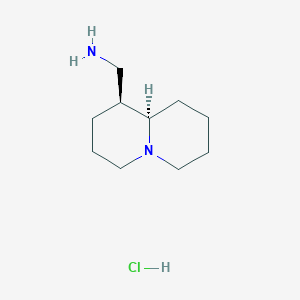
3-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride
Vue d'ensemble
Description
3-amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition : It has been found effective in controlling the corrosion of mild steel in hydrochloric acid medium. The compound acts as a mixed inhibitor, affecting both cathodic and anodic corrosion currents, and its adsorption on steel surfaces follows Langmuir's isotherm, indicating a strong interaction and high efficiency in corrosion prevention (Bentiss et al., 2009).
Biomedical Applications : Modified polyvinyl alcohol/acrylic acid hydrogels, incorporating variants of the compound, have shown increased thermal stability and promising biological activities. These materials have potential applications in medical fields, particularly for their antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Synthesis of Pharmaceuticals : It has been used in the synthesis of various pharmaceutical compounds. For instance, it played a role in the synthesis of specific propionamides, which showed weak antibacterial activity (Arutyunyan et al., 2014).
Antioxidant and Anti-Inflammatory Agents : Derivatives of this compound have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities, showing significant results compared to standards. This indicates its potential use in developing treatments for various health conditions (Subudhi & Sahoo, 2011).
Green Chemistry Applications : In the field of green chemistry, derivatives of this compound have been used as an alternative to phenolation in the elaboration of polybenzoxazine, indicating a sustainable approach to enhancing the reactivity of molecules towards benzoxazine ring formation (Trejo-Machin et al., 2017).
Phytotoxicity Studies : The compound and its derivatives have been studied for their phytotoxic and mutagenic effects, providing insights into their environmental impact and potential applications in agriculture (Jităreanu et al., 2013).
Antibacterial Studies : It has been used in synthesizing new compounds with antibacterial properties, highlighting its potential application in developing new antibiotics (Naito et al., 1987).
Propriétés
IUPAC Name |
3-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZFSIJHSJAFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(3-chloro-4-methylphenyl)sulfonyl]acetate](/img/structure/B7885106.png)



![(1S,9S)-11-[2-(methylamino)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B7885133.png)


![ZINC(2+) ion 4,4,10,10-tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione dichloride](/img/structure/B7885145.png)
![(1R,5S)-3-isopropyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate](/img/structure/B7885152.png)
![(1R,5S)-3-isopentyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate](/img/structure/B7885156.png)
![(1R,5S)-3-isobutyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane fumarate](/img/structure/B7885162.png)

![1-[(6-chloro-3-pyridinyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B7885177.png)

